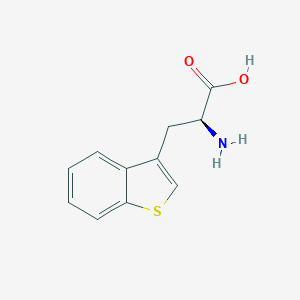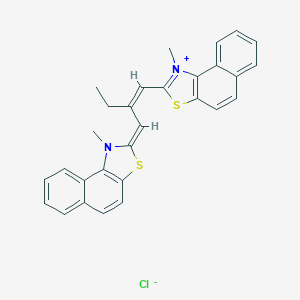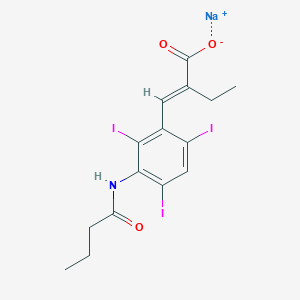
Bunamiodyl sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bunamiodyl sodium is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a sodium salt of the compound Bunamiodyl, which is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Bunamiodyl sodium has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Scientific Research Applications
Bunamiodyl sodium has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent inhibitory effects on acetylcholinesterase, which makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an insecticide, due to its ability to inhibit acetylcholinesterase in insects.
Mechanism of Action
Bunamiodyl sodium works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Bunamiodyl sodium increases the levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
Bunamiodyl sodium has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. In addition, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
Bunamiodyl sodium has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action has been well established. It has also been shown to have potent inhibitory effects on acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the body. However, there are also some limitations to using Bunamiodyl sodium in lab experiments. It can be toxic at high doses, and its effects on the body can be complex and difficult to interpret.
Future Directions
There are several future directions for research on Bunamiodyl sodium. One area of research could focus on its potential use as a treatment for Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use as an insecticide. Additionally, researchers could investigate the potential side effects of Bunamiodyl sodium and develop strategies to mitigate these effects. Overall, Bunamiodyl sodium is a promising compound that has the potential to have a variety of applications in the field of medicine.
Synthesis Methods
Bunamiodyl sodium can be synthesized by reacting Bunamiodyl with sodium hydroxide. The reaction results in the formation of the sodium salt of Bunamiodyl, which is Bunamiodyl sodium. The synthesis method is relatively simple and has been well established in the literature.
properties
CAS RN |
1923-76-8 |
|---|---|
Product Name |
Bunamiodyl sodium |
Molecular Formula |
C15H15I3NNaO3 |
Molecular Weight |
660.99 g/mol |
IUPAC Name |
sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate |
InChI |
InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+; |
InChI Key |
JNUQEHHAXSHUMD-WVLIHFOGSA-M |
Isomeric SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+] |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |
Related CAS |
1233-53-0 (Parent) |
synonyms |
uniodyl buniodyl sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



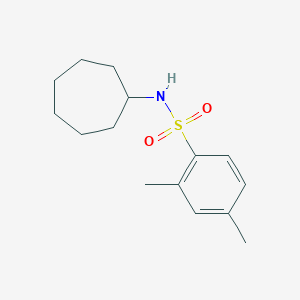

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
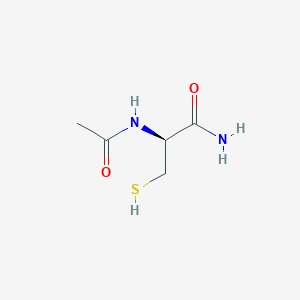
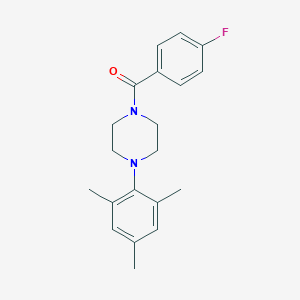
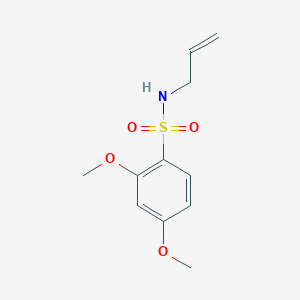
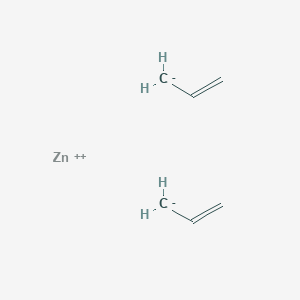
![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)


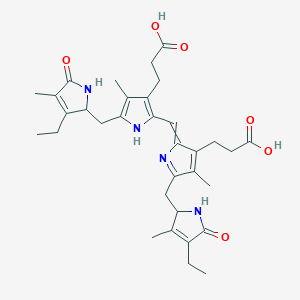
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
